molecular formula C22H29N5O2 B2801190 2-[1-tert-butyl-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2,3-dimethylphenyl)acetamide CAS No. 1170484-83-9

2-[1-tert-butyl-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2801190
CAS No.: 1170484-83-9
M. Wt: 395.507
InChI Key: XDURSRLKKUQJSM-UHFFFAOYSA-N
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Description

2-[1-tert-butyl-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2,3-dimethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyridazinone core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-tert-butyl-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Pyrazolo[3,4-d]pyridazinone Core: This step often involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of tert-Butyl and Isopropyl Groups: These groups can be introduced through alkylation reactions using tert-butyl halides and isopropyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with 2,3-dimethylaniline and acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[1-tert-butyl-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can modify the ketone or amide functionalities.

    Substitution: Nucleophilic substitution reactions can be performed on the aromatic ring or the pyrazolo[3,4-d]pyridazinone core using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe to study enzyme activity and protein interactions.

    Medicine: Potential therapeutic uses due to its biological activity, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[1-tert-butyl-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit kinases involved in cell signaling pathways, thereby exerting its anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one: Another pyrazolo[3,4-d]pyridazinone derivative with similar biological activity.

    tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate: A compound with a similar tert-butyl group and potential therapeutic uses.

    4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one: A triazine derivative with comparable chemical properties.

Uniqueness

2-[1-tert-butyl-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2,3-dimethylphenyl)acetamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its pyrazolo[3,4-d]pyridazinone core and the presence of tert-butyl and isopropyl groups contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-tert-butyl-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-13(2)19-16-11-23-27(22(5,6)7)20(16)21(29)26(25-19)12-18(28)24-17-10-8-9-14(3)15(17)4/h8-11,13H,12H2,1-7H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDURSRLKKUQJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C3=C(C=NN3C(C)(C)C)C(=N2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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